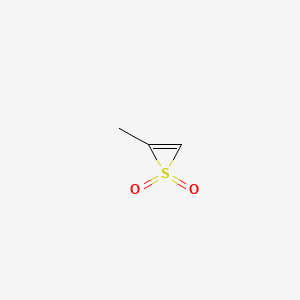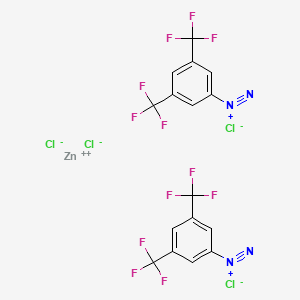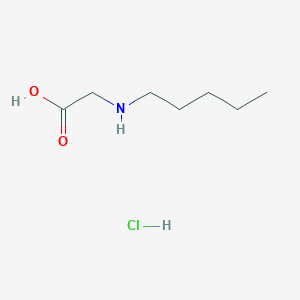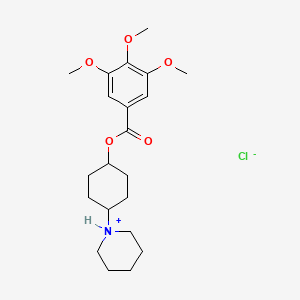![molecular formula C25H31N3 B13741240 2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[2-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline involves its interaction with molecular targets and pathways within cells. The compound’s multiple dimethylamino groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Dimethylaminomethylphenol: Similar in structure but with different functional groups.
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Shares the dimethylamino groups but differs in the overall structure.
Uniqueness
2-[bis[2-(dim
Propiedades
Fórmula molecular |
C25H31N3 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-16-10-7-13-19(22)25(20-14-8-11-17-23(20)27(3)4)21-15-9-12-18-24(21)28(5)6/h7-18,25H,1-6H3 |
Clave InChI |
UIVSZVKJGAIBBV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C(C2=CC=CC=C2N(C)C)C3=CC=CC=C3N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)





